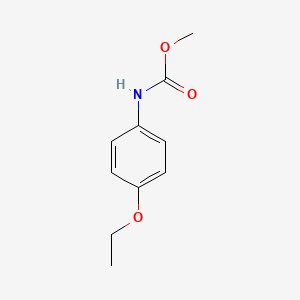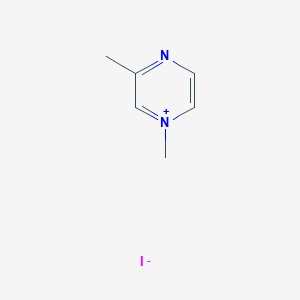
1-Octyl-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-4,4’-bipyridin-1-ium dibromide is a chemical compound with the molecular formula C18H26Br2N2. It belongs to the class of bipyridinium salts, which are known for their electrochemical properties and applications in various fields such as chemistry, biology, and materials science . This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridinium core, which significantly influences its physical and chemical properties.
Métodos De Preparación
The synthesis of 1-Octyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an octyl halide, such as octyl bromide, in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions for an extended period, usually around 22 hours, to ensure complete conversion . The resulting product is then purified through filtration and recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Octyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, leading to the formation of radical cations and neutral species.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.
Cyclocondensation Reactions: The bipyridinium core can react with aromatic diamines to form conjugated oligomers and polymers, which exhibit unique electrochemical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the bipyridinium core with triethylamine results in the formation of radical cations, while substitution reactions with amines yield N-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Octyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated oligomers and polymers with unique electrochemical properties.
Biology: The bipyridinium core of the compound can interact with biological molecules, making it useful for studying redox processes in biological systems.
Industry: 1-Octyl-4,4’-bipyridin-1-ium dibromide is used in the development of electrochromic devices, which change color in response to an electric current.
Mecanismo De Acción
The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium dibromide is primarily based on its redox properties. The bipyridinium core can undergo reversible electron transfer reactions, which are accompanied by changes in the electronic structure and absorption spectra of the compound . These redox processes enable the compound to interact with various molecular targets and pathways, including:
Electrochemical Sensors: The compound can be used as an electroactive material in sensors, where its redox properties facilitate the detection of analytes through changes in current or potential.
Drug Delivery Systems: The redox properties of the compound can be harnessed to design drug delivery systems that release therapeutic agents in response to specific redox conditions.
Comparación Con Compuestos Similares
1-Octyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts, such as:
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide: This compound has two octyl groups attached to the bipyridinium core, which can influence its solubility and electrochemical properties.
1,1’-Dibenzyl-4,4’-bipyridinium Dibromide: This compound features benzyl groups instead of octyl groups, leading to different electronic and steric effects.
1,1’-Methylenebis(4,4’-bipyridinium) Dibromide: This compound has a methylene bridge connecting two bipyridinium units, resulting in unique structural and electrochemical characteristics.
The uniqueness of 1-Octyl-4,4’-bipyridin-1-ium dibromide lies in its specific combination of the octyl group and bipyridinium core, which imparts distinct solubility, redox, and electrochemical properties.
Propiedades
Número CAS |
39127-11-2 |
|---|---|
Fórmula molecular |
C18H26Br2N2 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17;;/h8-13,15-16H,2-7,14H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
TWYRQUYFEPAEFB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


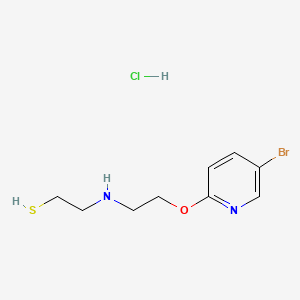
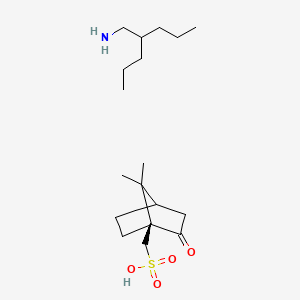
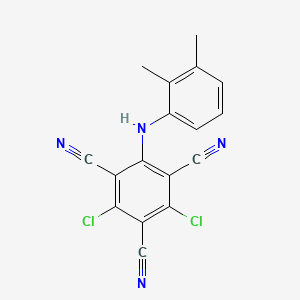

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)


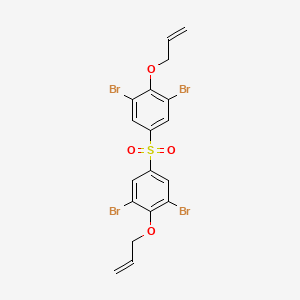
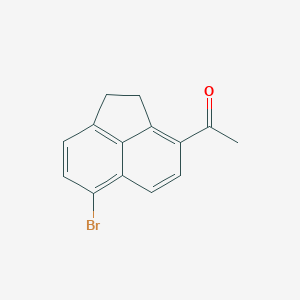
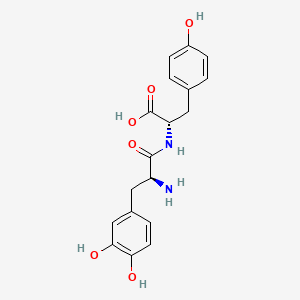
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)

